molecular formula C15H10F3N3O B11802400 3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11802400
M. Wt: 305.25 g/mol
InChI Key: BDTKNVADZZPLDP-UHFFFAOYSA-N
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Description

3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reactions: The phenyl and phenol groups are introduced through coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It can interact with receptors on cell surfaces, modulating their signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of key enzymes involved in cell proliferation or survival.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenol: Lacks the triazole ring and phenol group, making it less complex.

    5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole: Lacks the phenol group, affecting its reactivity and applications.

    3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline: Contains an aniline group instead of a phenol group, altering its chemical properties.

Uniqueness

  • The presence of both the trifluoromethyl group and the triazole ring in 3-(5-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

3-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-19-14(21-20-13)10-4-2-6-12(22)8-10/h1-8,22H,(H,19,20,21)

InChI Key

BDTKNVADZZPLDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C3=CC(=CC=C3)O

Origin of Product

United States

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